molecular formula C19H24N2O5S2 B2399083 methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate CAS No. 896615-12-6

methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate

Cat. No.: B2399083
CAS No.: 896615-12-6
M. Wt: 424.53
InChI Key: FBLZLMKOUYHBKZ-UHFFFAOYSA-N
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Description

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is a versatile chemical compound with a unique structure that allows for diverse applications in various fields such as pharmaceuticals, materials science, and organic synthesis. This compound has gained significant attention in scientific research due to its potential therapeutic applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The specific reaction conditions, such as temperature, solvents, and catalysts, can vary depending on the desired yield and purity of the final product .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. These methods often include continuous flow processes and the use of advanced purification techniques to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the compound into different reduced forms, such as amines or alcohols.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .

Scientific Research Applications

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate has several scientific research applications, including:

    Pharmaceuticals: The compound is studied for its potential therapeutic effects and is used in drug development and preclinical trials.

    Materials Science: Its unique structure makes it suitable for use in the development of advanced materials with specific properties.

    Organic Synthesis: The compound serves as a building block in the synthesis of more complex molecules, facilitating the development of new chemical entities.

Mechanism of Action

The mechanism of action of methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

  • Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate
  • Methyl (2-(4-(N,N-diethylsulfamoyl)benzamido)thiophene-3-carbonyl)carbamate

Uniqueness

Methyl 2-(4-(N,N-diethylsulfamoyl)benzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to its specific structural features, which confer distinct chemical and physical properties. These properties make it particularly valuable in various scientific research applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

methyl 2-[[4-(diethylsulfamoyl)benzoyl]amino]-4,5-dimethylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O5S2/c1-6-21(7-2)28(24,25)15-10-8-14(9-11-15)17(22)20-18-16(19(23)26-5)12(3)13(4)27-18/h8-11H,6-7H2,1-5H3,(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLZLMKOUYHBKZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=C(C(=C(S2)C)C)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O5S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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